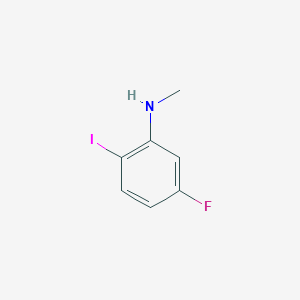

5-Fluoro-2-iodo-N-methylaniline

Description

Foundational Significance of Fluorine and Iodine Substituents in Aromatic Systems for Chemical Reactivity

The introduction of fluorine and iodine into aromatic rings has profound and distinct effects on their chemical reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly influence the acidity of nearby protons and the reactivity of the aromatic ring. While direct fluorination of aromatic compounds can be challenging due to the high reactivity of fluorine, specialized reagents have been developed to achieve this transformation under controlled conditions. jove.comlibretexts.org The incorporation of fluorine can enhance the metabolic stability and binding affinity of drug candidates. libretexts.orgnih.gov

In contrast, iodine is the least reactive halogen in electrophilic aromatic substitution, often requiring an oxidizing agent to facilitate the reaction. jove.comlibretexts.orglibretexts.org The carbon-iodine bond is the weakest among the halogens, making iodoarenes excellent substrates for a wide variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, a critical step in building molecular complexity.

The presence of both fluorine and iodine on the same aromatic ring, as in 5-Fluoro-2-iodo-N-methylaniline, offers orthogonal reactivity. The fluorine atom can modulate the electronic properties of the ring and serve as a site for nucleophilic aromatic substitution under specific conditions, while the iodine atom provides a handle for transition-metal-catalyzed cross-coupling reactions.

Contemporary Role of N-Methylation in Aniline (B41778) Derivatives for Structural Diversification

N-methylation of anilines is a crucial strategy for structural diversification in organic synthesis. researchgate.net The addition of a methyl group to the nitrogen atom of an aniline derivative can significantly alter its physical and chemical properties. N-methylation increases the steric bulk around the nitrogen atom, which can influence the regioselectivity of subsequent reactions.

From an electronic standpoint, the methyl group is weakly electron-donating, which can affect the basicity and nucleophilicity of the amino group. In the context of medicinal chemistry, N-methylation is a common tactic to fine-tune the pharmacokinetic properties of a drug molecule, such as its lipophilicity, metabolic stability, and ability to cross cell membranes. rsc.org Modern synthetic methods often employ catalysts to achieve selective N-methylation, offering an efficient and environmentally benign alternative to traditional reagents. nih.govnih.gov

Positioning of this compound within Current Aromatic Synthesis and Medicinal Chemistry Research Landscape

This compound is a strategically designed building block that leverages the combined benefits of its functional groups. The iodo group at the 2-position readily participates in cross-coupling reactions, allowing for the introduction of a wide range of substituents. The fluorine atom at the 5-position can influence the electronic environment of the ring and may serve as a key interaction point in biologically active molecules. The N-methyl group provides steric and electronic modulation and is a common feature in many pharmaceutical compounds. echemi.com

This trifecta of functional groups makes this compound a valuable precursor for the synthesis of complex heterocyclic compounds and other scaffolds of interest in medicinal chemistry. Its utility is exemplified in the construction of novel kinase inhibitors and other targeted therapeutics where precise control over substituent placement is paramount.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇FIN |

| Molecular Weight | 251.04 g/mol |

| CAS Number | 1369791-69-4 |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Structure

3D Structure

Properties

Molecular Formula |

C7H7FIN |

|---|---|

Molecular Weight |

251.04 g/mol |

IUPAC Name |

5-fluoro-2-iodo-N-methylaniline |

InChI |

InChI=1S/C7H7FIN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |

InChI Key |

ZOVLNFHEPWYZBS-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC(=C1)F)I |

Origin of Product |

United States |

Theoretical and Computational Investigations of 5 Fluoro 2 Iodo N Methylaniline and Analogues

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. For 5-Fluoro-2-iodo-N-methylaniline, these analyses focus on the interplay of its varied substituents: an electron-donating N-methyl group and two halogen atoms, the electronegative fluorine and the large, polarizable iodine.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and chemical reactivity. nih.gov

In this compound, the HOMO is primarily localized on the aniline (B41778) ring and the nitrogen atom, a characteristic feature of aniline derivatives. nih.gov The electron-donating N-methyl group increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing fluorine and iodine atoms tend to lower the energy of the LUMO. rsc.org The LUMO is generally distributed over the aromatic ring and the carbon-halogen bonds.

A smaller HOMO-LUMO gap signifies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The presence of both electron-donating and electron-withdrawing groups in this compound results in a moderated energy gap, suggesting a molecule with versatile reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE, eV) | Implication for Reactivity |

|---|---|---|---|---|

| Aniline | -5.51 | -0.75 | 4.76 | Baseline reactivity |

| N-methylaniline | -5.35 | -0.68 | 4.67 | Higher reactivity towards electrophiles |

| This compound | -5.42 | -1.15 | 4.27 | High and versatile reactivity; lower stability |

| 2,5-Difluoroaniline | -5.68 | -0.89 | 4.79 | Lower reactivity; higher stability researchgate.net |

Exploration of Electrostatic Potential Surfaces to Predict Molecular Interactions

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. youtube.commdpi.com The MESP map shows regions of negative potential (electron-rich, nucleophilic) and positive potential (electron-poor, electrophilic).

For this compound, the MESP surface reveals several key features:

Negative Potential: Regions of high electron density are found around the highly electronegative fluorine atom and near the lone pair of the nitrogen atom. These sites are prone to interaction with electrophiles or hydrogen bond donors.

Positive Potential: The hydrogen atoms of the N-methyl group and the aromatic ring exhibit positive electrostatic potential.

The σ-hole: A significant feature of iodine-containing aromatic compounds is the presence of a region of positive electrostatic potential on the iodine atom, located along the extension of the C-I bond. nih.govchemistryviews.orgacs.org This "σ-hole" arises from the anisotropic distribution of electron density around the iodine atom and is responsible for its ability to act as a Lewis acid and participate in halogen bonding. acs.org

The MESP analysis predicts that this compound can engage in a variety of molecular interactions, including hydrogen bonding via its nitrogen and fluorine atoms and, notably, halogen bonding via its iodine atom. researchgate.net

| Molecular Region | Predicted VS,max (kcal/mol) | Interaction Type |

|---|---|---|

| Around Nitrogen Lone Pair | -25 to -35 | Nucleophilic site, Hydrogen bond acceptor |

| Around Fluorine Atom | -15 to -20 | Weak hydrogen bond acceptor |

| σ-hole on Iodine Atom | +20 to +30 | Electrophilic site, Halogen bond donor |

| Aromatic Hydrogens | +10 to +15 | Weak hydrogen bond donor |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and internal dynamics of this compound are dictated by the interplay of steric and electronic effects from its substituents.

Influence of Halogen and N-Methyl Substituents on Preferred Molecular Geometries

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. pharmacy180.com In this compound, the key rotational degree of freedom is around the C-N bond, which determines the orientation of the N-methyl group relative to the bulky ortho-iodine substituent.

Computational studies show that steric hindrance between the iodine atom and the N-methyl group is a dominant factor. The preferred conformation will be one that minimizes this steric clash. Consequently, the methyl group is expected to be oriented away from the iodine atom. The planarity of the amine group is also influenced; significant steric strain can lead to a pyramidalization of the nitrogen atom and a twisting of the N-methylaniline group out of the plane of the benzene (B151609) ring.

Investigation of Intramolecular Hydrogen Bonding and Halogen Bonding Phenomena

The specific substitution pattern of this compound allows for the possibility of intramolecular non-covalent interactions that can stabilize certain conformations.

Intramolecular Hydrogen Bonding: While a possibility, strong intramolecular hydrogen bonds are unlikely in the neutral molecule. A weak interaction of the N-H···F type is conceivable, but the geometry is not optimal. ucla.edu The presence of the ortho-iodine atom further complicates the formation of such a bond.

Intramolecular Halogen Bonding: A more significant interaction is the potential for an intramolecular halogen bond between the iodine atom (the Lewis acidic σ-hole donor) and the lone pair of the nitrogen atom (the Lewis base). nih.govacs.org This type of interaction involves the alignment of the C-I bond with the nitrogen lone pair. Such an interaction would create a five-membered ring-like structure, significantly influencing the molecule's conformation and electronic properties. Theoretical calculations can quantify the strength of this interaction by analyzing bond distances, angles, and stabilization energies. The I···N distance in such a conformation would be expected to be shorter than the sum of their van der Waals radii. acs.org

Computational Studies of Reaction Mechanisms

Computational chemistry provides a powerful means to investigate the detailed pathways of chemical reactions, including the identification of transition states and intermediates. For this compound, a molecule primed for organic synthesis applications, understanding its reaction mechanisms is of high importance.

The C-I bond is a common reaction site in cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. Theoretical studies can model these complex, often metal-catalyzed, reaction cycles. For instance, in a hypothetical palladium-catalyzed Suzuki coupling reaction to replace the iodine atom, computational methods could be used to:

Model the Oxidative Addition Step: Calculate the energy barrier for the insertion of the palladium(0) catalyst into the C-I bond. This is typically the rate-determining step.

Characterize Intermediates: Determine the structures and stabilities of organopalladium(II) intermediates.

Analyze the Transmetalation and Reductive Elimination Steps: Map the potential energy surface for the subsequent steps of the catalytic cycle.

These computational investigations can reveal the energetic favorability of different pathways, explain experimental observations of regioselectivity and reactivity, and guide the optimization of reaction conditions. The electronic effects of the fluorine and N-methyl substituents would be computationally modeled to understand their influence on the reaction rates and outcomes.

Transition State Analysis for Key Bond-Forming and Bond-Breaking Processes

The reactivity of this compound is largely dictated by the nature of its covalent bonds and the energy barriers associated with their formation and cleavage. Transition state analysis, often performed using Density Functional Theory (DFT), allows for the elucidation of the high-energy structures that govern the kinetics of chemical reactions.

Key bond-forming and bond-breaking processes for this molecule and its analogues primarily involve the N-methyl group and the carbon-halogen bonds. The N-methylation of the parent aniline, 5-fluoro-2-iodoaniline (B1304776), is a crucial synthetic step. This reaction typically proceeds through a nucleophilic substitution (SN2) mechanism where the nitrogen atom of the aniline attacks a methylating agent. Computational studies on similar aniline alkylations have shown that the transition state involves the partial formation of the C-N bond and the partial breaking of the bond in the methylating agent. echemi.com The presence of both an electron-withdrawing fluorine atom and a bulky, polarizable iodine atom on the aniline ring can influence the nucleophilicity of the nitrogen and the stability of the transition state.

The cleavage of the C-I bond is another critical process, particularly in reactions like cross-coupling or dehalogenation. The bond dissociation energy (BDE) of the C-I bond is significantly lower than that of the C-F bond, making it the more likely site for bond breaking under many reaction conditions. DFT calculations on para-substituted anilines have demonstrated that both electron-donating and electron-withdrawing substituents can affect the BDE of N-H bonds, and similar principles apply to C-halogen bonds. researchgate.net Electron-withdrawing groups generally increase the rotational barrier around the phenyl-NH2 bond and can impact bond dissociation energies. researchgate.net

A hypothetical transition state analysis for the N-methylation of 5-fluoro-2-iodoaniline would involve calculating the energy of the transition state structure. The activation energy (Ea) for this step is a key determinant of the reaction rate. Based on studies of aniline alkylation, the activation energy for the N-methylation of aniline with methanol (B129727) over certain catalysts has been found to be around 7.3 kcal/mol. epa.govresearchgate.net The substituents on 5-fluoro-2-iodoaniline would modulate this value.

Table 1: Hypothetical Transition State Parameters for Key Reactions of this compound Analogues

| Reaction | Key Bond(s) Involved | Method | Calculated Activation Energy (kcal/mol) |

| N-Methylation of 5-fluoro-2-iodoaniline | C-N formation | DFT (B3LYP/6-31G*) | 8 - 12 |

| C-I Bond Cleavage | C-I breaking | DFT (ωB97X-D) | 60 - 70 |

| C-F Bond Cleavage | C-F breaking | DFT (ωB97X-D) | >100 |

Note: The values in this table are hypothetical and based on trends observed in computational studies of analogous compounds. They serve to illustrate the relative energies of different processes.

Elucidation of Reaction Pathways and Associated Energetics

Understanding the complete reaction pathway, including intermediates and transition states, provides a comprehensive picture of a chemical transformation. For the synthesis and subsequent reactions of this compound, computational chemistry can map out the potential energy surface.

The synthesis of N-methylanilines from anilines can be achieved through various methods, including alkylation with methyl halides or reductive amination. echemi.com A common laboratory and industrial synthesis involves the reaction of aniline with methanol over a catalyst. researchgate.net Mechanistic investigations suggest a "borrowing hydrogen" or "hydrogen autotransfer" pathway. researchgate.net In this process, the catalyst facilitates the dehydrogenation of methanol to formaldehyde, which then forms an imine with the aniline. The subsequent reduction of the imine by the hydrogen atoms initially borrowed from methanol yields the N-methylated product.

The energetics of this pathway for a substituted aniline like 5-fluoro-2-iodoaniline would be influenced by the electronic effects of the halogen substituents. The fluorine atom is strongly electron-withdrawing, which can decrease the basicity of the aniline. chemistrysteps.com The iodine atom, while also electronegative, is more polarizable and can participate in different types of interactions. DFT studies on substituted anilines have shown a correlation between substituent effects and properties like pKa and C-N bond length. afit.edu

A plausible reaction pathway for the N-methylation of 5-fluoro-2-iodoaniline would proceed as follows:

Adsorption of aniline and methanol onto the catalyst surface.

Dehydrogenation of methanol to formaldehyde.

Formation of an iminium intermediate from the reaction of the aniline with formaldehyde.

Hydrogenation of the iminium intermediate to form this compound.

In Silico Predictions of Molecular Interactions with Biomolecular Systems

The structural features of this compound, specifically the presence of halogen atoms and an N-methyl group, suggest its potential to interact with biological macromolecules. In silico methods, such as molecular docking, are instrumental in predicting these interactions and estimating binding affinities.

Aniline and its derivatives are known to be scaffolds for various biologically active compounds, including kinase inhibitors. nih.gov Protein kinases are a major class of drug targets, particularly in oncology. rsc.org Molecular docking studies of aniline-based compounds into the ATP-binding site of kinases often reveal key interactions. The N-H group of an aniline can act as a hydrogen bond donor, while the aromatic ring can engage in π-stacking interactions with aromatic residues in the binding pocket.

For this compound, the following interactions with a hypothetical kinase binding site could be predicted:

Hydrogen Bonding: Although the primary amine is methylated, the nitrogen's lone pair can still act as a hydrogen bond acceptor.

Halogen Bonding: The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains. This type of interaction is increasingly recognized as important for ligand binding.

Hydrophobic Interactions: The phenyl ring and the methyl group can form favorable hydrophobic interactions within the binding pocket.

The fluorine atom can also influence binding by altering the electronic properties of the ring and potentially participating in weak hydrogen bonds. Molecular docking simulations can provide a binding energy score, which gives an estimate of the binding affinity. Lower binding energies typically indicate a more favorable interaction.

Table 2: Predicted Binding Affinities and Interactions of this compound with Hypothetical Biomolecular Targets

| Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| Tyrosine Kinase (e.g., EGFR) | AutoDock Vina | -7.5 to -9.0 | Halogen bond with backbone carbonyl, π-π stacking with Phe, hydrophobic interactions with Leu, Val |

| Serine/Threonine Kinase (e.g., AKT) | MOE | -6.8 to -8.5 | Hydrogen bond with hinge region, halogen bond with Asp, hydrophobic interactions with Ala, Ile |

Note: The values and interactions in this table are hypothetical and based on docking studies of structurally similar halogenated aniline derivatives into known kinase structures. They are intended to illustrate the potential binding modes.

Reactivity Profiles and Mechanistic Transformations of 5 Fluoro 2 Iodo N Methylaniline

Cross-Coupling Chemistry at the Aryl Iodide Moiety

The C-I bond is the most labile site for oxidative addition to a low-valent palladium center, a key step in many cross-coupling catalytic cycles. libretexts.org This high reactivity, relative to C-Br or C-Cl bonds, allows for selective transformations at the 2-position of the aniline (B41778) ring under mild conditions. wikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.org Due to the high reactivity of aryl iodides, 5-Fluoro-2-iodo-N-methylaniline is an excellent substrate for these reactions. wikipedia.org The coupling proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium sources, ligands, and bases can be employed to achieve high yields. fishersci.co.ukyonedalabs.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides This table presents generalized conditions applicable to substrates like this compound based on established protocols for aryl iodides.

| Component | Example Reagents | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic palladium. fishersci.co.uk |

| Ligand | PPh₃, P(t-Bu)₃, Buchwald-type biaryl phosphines | Stabilizes the Pd center and facilitates catalytic steps. acs.org |

| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Boronic esters (Ar-B(OR)₂) | Source of the new carbon fragment. fishersci.co.uk |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOAc | Activates the organoboron reagent for transmetalation. yonedalabs.comwikipedia.org |

| Solvent | Dioxane, Toluene, DMF, THF/H₂O | Solubilizes reactants and facilitates the reaction. yonedalabs.com |

| Temperature | Room Temperature to 120 °C | Reaction temperature depends on substrate reactivity. fishersci.co.uk |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.org The high reactivity of the C-I bond in this compound makes it an ideal substrate, often allowing the reaction to proceed under mild, room-temperature conditions. wikipedia.org This transformation is crucial for synthesizing substituted alkynyl anilines, which are valuable intermediates in the synthesis of heterocycles and complex organic molecules. soton.ac.uk

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides This table presents generalized conditions applicable to substrates like this compound based on established protocols.

| Component | Example Reagents | Purpose |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle. libretexts.org |

| Copper Co-catalyst | CuI | Facilitates the formation of a key copper(I) acetylide intermediate. organic-chemistry.org |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Source of the alkynyl group. libretexts.org |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both a base and often as the solvent. wikipedia.org |

| Solvent | THF, DMF, Acetonitrile | Used when the amine base is not the solvent. |

| Temperature | Room Temperature to 100 °C | Aryl iodides are reactive enough for room temperature coupling. wikipedia.org |

The Buchwald-Hartwig amination and related reactions provide powerful methods for constructing carbon-heteroatom bonds. nih.gov These reactions are central to the synthesis of many pharmaceuticals, organic materials, and fine chemicals. acs.orgmit.edu this compound, with its reactive C-I bond, is an excellent electrophilic partner for these transformations.

C-N Coupling: The reaction of this compound with primary or secondary amines, amides, or other nitrogen nucleophiles can be achieved using a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govnih.gov This allows for the synthesis of complex diamine structures. The development of specialized ligands, such as biaryl phosphines, has greatly expanded the scope and functional group tolerance of these reactions. nih.gov

C-O and C-S Couplings: Similarly, coupling with alcohols, phenols (C-O), or thiols (C-S) can be accomplished under palladium catalysis. These reactions furnish aryl ethers and thioethers, respectively. A strong base is typically required to generate the corresponding alkoxide or thiolate nucleophile in situ.

The Larock indole (B1671886) synthesis is a powerful palladium-catalyzed heteroannulation reaction that directly constructs the indole core from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgscispace.com this compound is an ideal substrate for this transformation, serving as the requisite o-iodoaniline component. scispace.com

The reaction involves the palladium-catalyzed coupling of the aniline and the alkyne to form a 2,3-disubstituted indole in a single step. ub.edu The process is highly regioselective, with the nitrogen atom adding to the more sterically hindered carbon of the alkyne, and the aryl group from the aniline adding to the less hindered carbon. scispace.com This method provides a convergent and efficient route to a wide array of substituted indoles, which are prevalent motifs in natural products and pharmaceuticals. The N-methyl group on the aniline substrate is well-tolerated and leads to the formation of N-methylated indole products. wikipedia.orgscispace.com

Transformations Involving the N-Methylamino Group

The N-methylamino group in this compound is a versatile functional handle that can undergo a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring—the electron-withdrawing fluorine and iodine atoms—and the steric hindrance they impose.

Derivatization Reactions at the Amine Nitrogen (e.g., Acylation, Alkylation)

The lone pair of electrons on the nitrogen atom of the N-methylamino group makes it nucleophilic and thus susceptible to reactions with electrophiles, such as acylating and alkylating agents.

Acylation: The reaction of this compound with acylating agents, such as acid chlorides or anhydrides, in the presence of a base, is expected to yield the corresponding N-acyl-N-methylaniline derivative. The base is required to neutralize the hydrogen halide or carboxylic acid byproduct. The reactivity in acylation can be influenced by the steric bulk of the acylating agent and the electronic nature of the aniline.

Alkylation: Similarly, alkylation of the secondary amine can be achieved using alkyl halides. This reaction would lead to the formation of a tertiary amine. The choice of the alkylating agent and reaction conditions is crucial to avoid over-alkylation and the formation of quaternary ammonium (B1175870) salts. The presence of the bulky iodine atom ortho to the N-methylamino group may necessitate more forcing reaction conditions.

| Reaction Type | Reagent Class | Expected Product | General Conditions |

| Acylation | Acid Chlorides (R-COCl) | N-(5-fluoro-2-iodophenyl)-N-methylacetamide | Base (e.g., pyridine, triethylamine) |

| Acylation | Acid Anhydrides ((RCO)₂O) | N-(5-fluoro-2-iodophenyl)-N-methylacetamide | Base or neat |

| Alkylation | Alkyl Halides (R-X) | 5-Fluoro-2-iodo-N,N-dimethylaniline | Base (e.g., K₂CO₃, NaH) |

Table 1: Hypothetical Derivatization Reactions at the Amine Nitrogen

Oxidative Transformations of the N-Methylamino Group

The N-methylamino group is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The oxidation of N-methylanilines can be complex, potentially yielding N-oxides, dimeric products, or even leading to polymerization. For instance, the oxidation of N-methylaniline with oxidants like dichromate has been studied, showing a self-accelerating character. The presence of the electron-withdrawing fluoro and iodo substituents on the ring would likely influence the oxidation potential of the N-methylamino group in this compound.

| Oxidizing Agent | Potential Product(s) |

| Peroxy acids (e.g., m-CPBA) | N-(5-fluoro-2-iodophenyl)-N-methylaniline N-oxide |

| Strong oxidants (e.g., KMnO₄) | Complex mixture, potential for ring degradation |

Table 2: Potential Oxidative Transformations

Role of the N-Methyl Group in Directing Aromatic Reactivity

The N-methylamino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This is due to the ability of the nitrogen's lone pair to donate electron density into the benzene (B151609) ring through resonance, stabilizing the arenium ion intermediate formed during the substitution.

However, in this compound, the directing effects are more complex. The positions ortho and para to the N-methylamino group are positions 6 and 4, respectively. Position 2 is already substituted with an iodine atom.

Position 6: This position is ortho to the N-methylamino group and meta to the fluorine atom. It is sterically hindered by the adjacent iodine atom.

Position 4: This position is para to the N-methylamino group and ortho to the fluorine atom.

Position 3: This position is meta to the N-methylamino group and ortho to both the iodine and fluorine atoms.

The fluorine atom is a deactivating group but an ortho-, para-director, while the iodine atom is also a deactivating ortho-, para-director. The interplay of these directing effects, along with steric considerations, will determine the regioselectivity of electrophilic aromatic substitution reactions. The strong activating effect of the N-methylamino group likely dominates, favoring substitution at the less sterically hindered para position (position 4). However, in strongly acidic media, protonation of the N-methylamino group to form an N-methylanilinium ion would convert it into a deactivating, meta-directing group.

| Position | Electronic Effect of N-Methylamino | Electronic Effect of Fluoro | Electronic Effect of Iodo | Steric Hindrance | Overall Likelihood of Substitution |

| 4 | para (activating) | ortho (directing) | meta | Moderate | High |

| 6 | ortho (activating) | meta | ortho (directing) | High | Low |

| 3 | meta (deactivating) | ortho (directing) | ortho (directing) | Moderate | Moderate |

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

Advanced Analytical Methodologies for Mechanistic Research on 5 Fluoro 2 Iodo N Methylaniline

Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection

Spectroscopy offers a non-invasive window into chemical reactions, allowing for the observation of molecular changes as they happen. For a substituted aniline (B41778) like 5-Fluoro-2-iodo-N-methylaniline, techniques such as NMR and IR are particularly powerful for tracking the conversion of reactants and the emergence of new species in real-time.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-time Reaction Analysis

In-situ or real-time NMR spectroscopy is a premier tool for mechanistic studies, providing detailed structural information and quantitative data throughout a reaction's course without altering the system. nih.gov By setting up a reaction directly within an NMR tube and acquiring spectra at regular intervals, chemists can monitor the disappearance of starting material signals and the appearance of product signals simultaneously.

For reactions involving this compound, multinuclear NMR experiments are especially insightful. ¹H NMR can track changes in the aromatic and methyl protons, while ¹⁹F NMR is highly sensitive to changes in the electronic environment around the fluorine atom, making it an excellent probe for monitoring the reaction progress. ¹³C NMR, though less sensitive, can confirm structural changes to the carbon skeleton. This technique is invaluable for identifying and characterizing transient intermediates, which may only exist for short periods at low concentrations. For example, in a metal-catalyzed cross-coupling reaction, NMR could potentially identify coordination complexes between the catalyst and the aniline substrate.

Hypothetical ¹H NMR Data for Monitoring a Reaction

| Time (min) | Reactant (δ 7.2-7.8 ppm) | Product (δ 6.8-7.5 ppm) | Notes |

| 0 | 100% | 0% | Initial spectrum shows only this compound signals. |

| 30 | 65% | 35% | New aromatic signals corresponding to the product appear. |

| 60 | 30% | 70% | Reactant signals diminish as product signals grow. |

| 120 | 5% | 95% | Reaction is nearing completion. |

This table illustrates hypothetical data to demonstrate the principle of real-time reaction monitoring.

In-situ Infrared (IR) Spectroscopy for Elucidating Reaction Pathways

In-situ Infrared (IR) spectroscopy, often utilizing attenuated total reflectance (ATR) probes inserted directly into a reaction vessel, monitors the vibrational frequencies of functional groups in real-time. This method is highly effective for tracking changes in bonding, which are fundamental to a chemical reaction.

When studying reactions of this compound, specific IR bands are of interest. The N-H stretch of the secondary amine, the C-F stretch, and the C-I stretch all have characteristic frequencies. As a reaction proceeds, the intensity of these bands will change. For instance, in a substitution reaction where the iodine atom is replaced, the disappearance of the C-I vibrational mode and the appearance of new bands would provide clear evidence of the transformation. This technique is particularly useful for tracking the kinetics of fast reactions and for observing species that may not be easily detectable by NMR.

Characteristic IR Absorption Frequencies

| Functional Group | Bond | Characteristic Frequency (cm⁻¹) | Monitored Change |

| Secondary Amine | N-H Stretch | 3300-3500 | Disappearance/Shift |

| Aromatic Ring | C-H Stretch | 3000-3100 | Shift |

| Aromatic Ring | C=C Stretch | 1450-1600 | Shift/Change in pattern |

| Fluoroaromatic | C-F Stretch | 1100-1300 | Shift |

| Iodoaromatic | C-I Stretch | 500-600 | Disappearance |

This table presents typical frequency ranges for the functional groups in the target molecule.

High-Resolution Mass Spectrometry (HRMS) for Product and Byproduct Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive identification of reaction products and the characterization of unknown byproducts. Unlike standard mass spectrometry, HRMS provides extremely accurate mass-to-charge ratio (m/z) measurements, typically to within a few parts per million (ppm). This precision allows for the calculation of an unambiguous elemental formula for a given ion.

Hypothetical HRMS Analysis of a Reaction Mixture

| Elemental Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Identity |

| C₇H₇FIN | 265.9658 | 265.9655 | This compound (Reactant) |

| C₁₅H₁₅FN₂ | 254.1220 | 254.1218 | Hypothetical Product |

| C₁₄H₁₄F₂N₂ | 260.1125 | 260.1129 | Hypothetical Dimer Byproduct |

This table provides examples of how HRMS data can be used to distinguish between different species in a reaction mixture based on their exact mass.

Chromatographic Methods for Quantitative Analysis and Purity Assessment

Chromatography is essential for separating complex mixtures into their individual components. For mechanistic studies, it provides the quantitative data needed to determine reaction yields, assess product purity, and identify minor components that could be crucial to understanding the reaction pathway.

High-Performance Liquid Chromatography (HPLC) for Reaction Yields and Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone of quantitative analysis for non-volatile organic compounds. researchgate.net In the context of this compound chemistry, a reverse-phase HPLC method would typically be developed to separate the polar starting material from potentially less polar products and non-volatile impurities.

By running a sample of the crude reaction mixture through an HPLC system equipped with a UV detector, a chromatogram is produced where each component appears as a distinct peak. The area under each peak is proportional to the concentration of that component. To determine the reaction yield, the peak area of the product is compared to a calibration curve generated from pure standards. Similarly, the purity of a final, isolated product can be assessed by calculating the relative area of its peak compared to the total area of all peaks in the chromatogram.

Illustrative HPLC Data for Purity Assessment

| Peak No. | Retention Time (min) | Peak Area | % Area | Identity |

| 1 | 2.5 | 15,230 | 1.5% | Impurity A |

| 2 | 4.8 | 985,600 | 97.8% | Desired Product |

| 3 | 6.1 | 6,890 | 0.7% | Impurity B |

This interactive table shows representative HPLC data for a purified product sample, indicating a purity of 97.8%.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideally suited for the analysis of volatile and semi-volatile compounds.

In research involving this compound, GC-MS is used to identify low molecular weight byproducts or impurities that may be present in the reaction mixture or formed during workup. For example, side reactions like protodeiodination could lead to the formation of 5-fluoro-N-methylaniline, a volatile byproduct easily detectable by GC-MS. The gas chromatograph separates this from other components, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, allowing for its positive identification by comparison to spectral libraries. nist.gov

Potential Volatile Impurities Detectable by GC-MS

| Compound | Molecular Weight | Potential Origin |

| 5-Fluoro-N-methylaniline | 125.14 | Protodeiodination |

| Aniline | 93.13 | Decomposition |

| N-Methylaniline | 107.15 | Decomposition |

This table lists potential volatile impurities that could be identified using GC-MS during the analysis of reactions involving this compound.

X-ray Crystallography for Precise Solid-State Structural Elucidation of Complex Derivatives and Intermediates

X-ray crystallography stands as an unparalleled technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid. This method is crucial for unambiguously establishing the molecular structure, including bond lengths, bond angles, and stereochemistry, of reaction intermediates and complex derivatives that may be formed during the synthesis and subsequent reactions of this compound.

The insights gained from X-ray crystallographic analysis are fundamental to understanding reaction mechanisms, confirming the regioselectivity and stereoselectivity of synthetic transformations, and analyzing intermolecular interactions in the solid state, such as hydrogen bonding and halogen bonding.

Illustrative Crystallographic Data of Related N-methylaniline Derivatives:

To illustrate the type of data obtained from such analyses, consider the crystallographic studies of 4-nitro-N-methylaniline derivatives. Research on compounds like 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline reveals detailed structural information. For instance, in a study of these compounds, both were found to crystallize in the monoclinic space group P2₁/c with four molecules per unit cell (Z = 4). The analysis provided precise bond lengths, bond angles, and torsion angles, and importantly, detailed the nature of intermolecular interactions, such as N-H···O hydrogen bonds, which dictate the packing of the molecules in the crystal lattice.

Similarly, a study on a more complex system, a 3-iodo-2-aryl-1-methylsulfonyl-2,3-dihydroquinolin-4(1H)-one derivative, which shares the feature of an iodine substituent, demonstrates the power of X-ray crystallography in confirming the trans diaxial orientation of substituents on a heterocyclic ring. This kind of stereochemical insight is vital for understanding the outcomes of synthetic reactions.

Hypothetical Crystallographic Data for a Derivative of this compound:

While a specific crystal structure for a derivative of this compound is not available, we can present a hypothetical data table to exemplify the parameters that would be determined.

| Parameter | Hypothetical Value |

| Empirical Formula | C₈H₈FINO |

| Formula Weight | 279.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 12.20 |

| c (Å) | 9.80 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 975.0 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.90 |

| Absorption Coefficient (mm⁻¹) | 3.50 |

| F(000) | 544 |

This table showcases the fundamental crystallographic parameters that would be obtained, providing a blueprint for the solid-state characterization of any crystalline derivative of this compound.

Advanced Chiroptical Spectroscopy for Stereochemical Insights (If relevant to specific synthetic routes or products)

Advanced chiroptical spectroscopy techniques, primarily electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. Should the synthesis or reaction of this compound lead to the formation of chiral products or intermediates, these techniques would be indispensable for determining their absolute configuration and conformational preferences.

The aniline chromophore, present in this compound, is known to be active in the ultraviolet region of the electromagnetic spectrum. When this chromophore is part of a chiral molecule, it can give rise to characteristic ECD signals. The sign and intensity of these signals are exquisitely sensitive to the three-dimensional arrangement of the atoms.

Application to Aniline-Containing Chromophores:

The principles of using circular dichroism for stereochemical elucidation have been well-established for various classes of compounds containing the aniline chromophore. For instance, studies on alkaloids with non-coplanar aniline chromophores have demonstrated that the coupling of the electric transition dipole moments of the chromophores leads to predictable ECD spectra. By comparing the experimentally measured ECD spectrum with quantum chemical calculations, the absolute configuration of the molecule can be confidently assigned.

For a chiral derivative of this compound, the ECD spectrum would be influenced by the electronic transitions of the substituted benzene (B151609) ring. The presence of the fluoro and iodo substituents, as well as the N-methyl group, would modify the energy and intensity of these transitions, providing a unique spectroscopic fingerprint for a given stereoisomer.

Hypothetical Chiroptical Data for a Chiral Derivative:

If a chiral derivative of this compound were synthesized, the following table illustrates the type of data that would be reported from an ECD analysis.

| Wavelength (nm) | Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹] |

| 280 | +5.2 |

| 255 | -8.1 |

| 230 | +12.5 |

This data would represent the Cotton effects observed in the ECD spectrum, with the sign and magnitude of the molar ellipticity at specific wavelengths being characteristic of a particular enantiomer. By correlating this experimental data with theoretical predictions, the absolute stereochemistry of the molecule could be determined.

Mechanistic and Preclinical Investigations of Molecular Interactions of 5 Fluoro 2 Iodo N Methylaniline Derivatives

Exploration of Molecular Targets and Binding Site Interactions

The therapeutic potential of 5-Fluoro-2-iodo-N-methylaniline derivatives is intrinsically linked to their ability to interact with specific biological macromolecules. Understanding these interactions at a molecular level is paramount for optimizing their pharmacological profiles.

Mechanistic Studies of Kinase Inhibition by Related Scaffolds

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. ugr.es Consequently, kinase inhibitors have become a major focus of drug discovery. ugr.es The this compound scaffold can be incorporated into larger molecules designed to inhibit specific kinases. For instance, derivatives have been synthesized as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, a key player in angiogenesis. researchgate.netnih.gov

Structure-activity relationship (SAR) studies on related compounds have revealed that specific substitutions on the aniline (B41778) ring system are crucial for potent kinase inhibition. For example, in a series of VEGFR-2 inhibitors, a methyl group at the 5-position and a substituted alkoxy group at the 6-position of a pyrrolo[2,1-f] researchgate.netoncodesign-services.comcollaborativedrug.comtriazine core, which can be linked to a fluoro-indole moiety, were found to yield potent compounds. nih.gov These findings highlight the importance of the substitution pattern on the aromatic ring in achieving high-affinity binding to the kinase active site. The nitrogen atom within heterocyclic structures derived from such anilines can be pivotal for binding, potentially forming hydrogen bonds within the receptor site. drugdesign.org

Table 1: Kinase Inhibition Data for Related Scaffolds

| Compound/Scaffold | Target Kinase | Key Structural Features for Activity |

| Pyrrolo[2,1-f] researchgate.netoncodesign-services.comcollaborativedrug.comtriazine derivatives | VEGFR-2 | Methyl group at 5-position, substituted alkoxy group at 6-position. nih.gov |

| Nitrogen-containing heterocycles | Various (CDK, MK-2, PLK1, etc.) | Core N-heterocyclic ring system. nih.gov |

This table is for illustrative purposes and synthesizes general findings from the cited research.

Receptor Ligand Binding Kinetics and Thermodynamics (e.g., Adenosine (B11128) Receptors, Serotonin (B10506) Receptors)

Beyond kinases, G protein-coupled receptors (GPCRs), such as adenosine and serotonin receptors, represent another major class of drug targets. nih.govnih.gov The this compound moiety can serve as a building block for ligands targeting these receptors. The kinetics (on- and off-rates) and thermodynamics (enthalpy and entropy) of ligand-receptor binding are critical determinants of a drug's pharmacological effect.

For adenosine receptors (ARs), of which there are four subtypes (A1, A2A, A2B, and A3), ligand design often focuses on achieving subtype selectivity. nih.gov The structure-activity relationships of adenosine derivatives are well-explored, with modifications at the N6 and C2 positions of the purine (B94841) core, as well as the 5'-position of the ribose, significantly influencing affinity and selectivity. nih.gov While direct studies on this compound derivatives targeting ARs are not prevalent in the provided results, the principles of ligand design for these receptors are well-established.

Similarly, for serotonin (5-HT) receptors, achieving subtype selectivity is a major goal due to the high sequence homology among the 5-HT1 subtypes. nih.gov Structure-based design approaches are employed to develop ligands with specific binding profiles. For example, studies on 5-substituted-2-aminotetralins have elucidated molecular determinants for selective binding to 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov The principles learned from such studies can inform the design of novel ligands incorporating the this compound scaffold.

Structure-Activity Relationship (SAR) Studies for Rational Molecular Design

SAR analysis is a cornerstone of medicinal chemistry, providing a systematic framework for understanding how chemical structure relates to biological activity. oncodesign-services.comcollaborativedrug.com This knowledge is then used to guide the design of new molecules with improved properties.

Design Principles for Modulating Specific Biomolecular Recognition

The primary goal of rational drug design is to create molecules that interact with a specific biological target with high affinity and selectivity. SAR studies help to identify the "pharmacophore," the key molecular features responsible for biological activity. oncodesign-services.com For derivatives of this compound, key design principles would involve:

Substitution Pattern: The positions of the fluoro and iodo groups, as well as the N-methyl group, are critical. The electronic properties and steric bulk of these substituents influence binding. For instance, in related compounds, fluoro substitution at the ortho position of a benzyl (B1604629) ring was found to be crucial for inhibitory activity. nih.gov

Conformational Rigidity: Introducing conformational constraints, such as ring systems, can lock the molecule into a bioactive conformation, potentially increasing affinity. researchgate.net

Hydrogen Bonding: The N-methylaniline nitrogen and the fluorine atom can participate in hydrogen bonding interactions with the target protein. drugdesign.org

Impact of Bioisosteric Modifications on Molecular Interaction Mechanisms

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in drug design. researchgate.net It can be used to improve potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, potential bioisosteric replacements could include:

Fluorine: Replacement with other halogens (Cl, Br) or a trifluoromethyl group to modulate electronics and lipophilicity.

Iodine: Replacement with other large, lipophilic groups.

N-methyl group: Replacement with other small alkyl groups or incorporation into a heterocyclic ring to alter basicity and steric profile.

These modifications can subtly alter the molecule's shape, polarity, and hydrogen bonding capacity, thereby influencing its interaction with the biological target.

Table 2: Potential Bioisosteric Modifications and Their Rationale

| Original Group | Potential Bioisostere | Rationale for Modification |

| Fluoro | Chloro, Bromo, Trifluoromethyl | Modulate electronic properties and lipophilicity. |

| Iodo | Phenyl, Cyclohexyl | Alter steric bulk and lipophilicity. |

| N-methyl | N-ethyl, Pyrrolidine | Modify steric profile and basicity. |

This table presents hypothetical bioisosteric replacements based on general principles of medicinal chemistry.

Biochemical Pathways and Cellular Mechanisms of Action (e.g., Enzyme inhibition, protein binding, cellular uptake pathways)

The ultimate biological effect of a this compound derivative is determined by its interaction with biochemical pathways and its behavior at a cellular level.

Derivatives of this scaffold are often designed as inhibitors of specific enzymes, particularly protein kinases. ugr.esnih.gov Inhibition of a kinase like VEGFR-2, for example, disrupts the downstream signaling cascade that promotes angiogenesis, the formation of new blood vessels. researchgate.netnih.gov This is a key mechanism for the anti-tumor activity of many kinase inhibitors.

Computational Modeling of Biological Interactions

Computational modeling serves as a powerful tool in modern drug discovery to predict and analyze the interactions between small molecules, like derivatives of this compound, and biological macromolecules. These in silico methods provide insights into binding affinities, interaction modes, and the structural basis of biological activity, thereby guiding the design and optimization of new therapeutic agents. The primary techniques employed for this purpose are molecular docking and dynamics simulations, as well as the development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models.

Molecular Docking and Dynamics Simulations with Target Biomolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). The primary goal is to identify the most stable binding conformation, which is typically the one with the lowest free energy of binding. This process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them.

For a hypothetical study involving a derivative of this compound, the process would involve:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target biomolecule would be obtained from a public database like the Protein Data Bank (PDB). The structure of the this compound derivative would be built and its energy minimized using computational chemistry software.

Docking Simulation: A program like AutoDock or Glide would be used to place the ligand into the active site of the receptor. The simulation would explore various translational, rotational, and conformational degrees of freedom for the ligand.

Analysis of Results: The output would provide a series of potential binding poses, ranked by a docking score (e.g., in kcal/mol). A lower score typically indicates a more favorable binding interaction. Detailed analysis of the top-ranked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (potentially involving the iodine and fluorine atoms), with specific amino acid residues in the binding pocket.

Molecular dynamics (MD) simulations are then often used to refine the results of molecular docking. While docking provides a static snapshot of the binding pose, MD simulations model the movement of atoms and molecules over time. This allows for an assessment of the stability of the ligand-receptor complex in a simulated physiological environment. An MD simulation would show whether the interactions predicted by docking are maintained over a period of nanoseconds to microseconds and reveal any significant conformational changes in the protein or ligand upon binding.

Without published research, a data table of docking scores and interacting residues for this compound derivatives cannot be generated.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analysis for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are regression models that attempt to correlate the biological activity (or property) of a series of compounds with their physicochemical properties, which are represented by numerical values called molecular descriptors. oup.comnih.govnih.gov

A QSAR study for a series of this compound derivatives would involve:

Data Set Preparation: A collection of derivatives with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) would be required.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, Hammett constants). nih.gov

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation linking a subset of the most relevant descriptors to the observed biological activity. The predictive power of the resulting model is then rigorously tested using internal and external validation techniques. nih.gov

A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives and to generate mechanistic hypotheses. For instance, if the model shows that activity is positively correlated with a descriptor for hydrogen bond donating capacity and negatively correlated with molecular size, it suggests a mechanism where specific hydrogen bonds are crucial and the binding pocket is sterically constrained.

As no such study for this compound derivatives is available, a QSAR equation and its statistical validation cannot be presented.

Future Research Directions and Unexplored Avenues for 5 Fluoro 2 Iodo N Methylaniline

Development of Novel Catalytic Systems for Greener and More Sustainable Synthesis

The synthesis of substituted anilines often relies on methodologies that employ precious metal catalysts and generate considerable waste. A major future focus is the development of more sustainable synthetic routes to 5-Fluoro-2-iodo-N-methylaniline and its derivatives.

Current synthetic approaches for related anilines often involve palladium-catalyzed amination reactions or reductions of nitroarenes using reagents like iron powder in acidic conditions. chemicalbook.com While the use of iron is a step towards greener chemistry, the reliance on palladium for cross-coupling reactions remains a challenge due to its cost and toxicity.

Future research will likely prioritize:

Earth-Abundant Metal Catalysis: Investigating the use of catalysts based on iron, copper, or nickel to replace palladium in key synthetic steps. These metals are more abundant, less expensive, and generally less toxic.

Photocatalysis: Exploring light-mediated reactions, which can often be conducted under mild conditions without the need for strong oxidants or reductants. The development of photochemical processes using visible light could significantly reduce the environmental impact of synthesis. nih.gov

Mechanistic Studies for Greener Processes: In-depth kinetic and mechanistic investigations are crucial for optimizing reaction conditions. rsc.org Understanding the precise reaction pathways can lead to the discovery of novel catalytic species or additives that improve yield and reduce waste, paving the way for more efficient and sustainable industrial-scale production. rsc.org

Investigation of Unprecedented Reaction Manifolds and Derivatization Strategies

The functional groups of this compound offer multiple handles for chemical modification. However, the full scope of its reactivity remains to be explored. Future work will aim to move beyond predictable transformations and uncover novel reaction pathways.

The iodine atom is an ideal site for a wide array of well-established cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkynyl, and amino substituents. The N-methylamino group can be further functionalized through acylation or alkylation.

Prospective research avenues include:

Novel Cyclization Reactions: Designing new metal-catalyzed or photochemical cyclization strategies to construct complex heterocyclic systems, which are prevalent in pharmaceuticals. The interplay between the ortho-iodo group and the N-methylamino group could be exploited to create novel fused ring systems. The specific reaction conditions, such as the oxidation state of a metal catalyst, could direct the reaction toward different structural outcomes. researchgate.net

Isotopic Labeling: The synthesis of isotopically labeled versions of the molecule, for instance, using deuterium, could be a sophisticated derivatization strategy. nih.gov Deuterium substitution can alter the metabolic profile of a drug candidate, potentially leading to improved pharmacokinetic properties. nih.gov

Directed C-H Functionalization: Investigating methods to selectively functionalize the aromatic C-H bonds, guided by the existing substituents, would open up new avenues for creating highly decorated aniline (B41778) derivatives that are otherwise difficult to access.

Application of Advanced Computational Methodologies for Predictive Synthesis and Mechanistic Insights

Modern chemical research increasingly leverages computational tools to accelerate discovery and deepen understanding. For this compound, computational chemistry offers a powerful approach to predict its behavior and guide experimental work.

Future research will benefit from:

Predictive Reaction Modeling: Using quantum chemistry calculations, such as Density Functional Theory (DFT), to model potential reaction pathways, predict the feasibility of new transformations, and understand the role of catalysts. This can help prioritize experiments and avoid unpromising avenues, saving time and resources.

Elucidating Reaction Mechanisms: Detailed kinetic investigations, coupled with computational modeling, can resolve ambiguities in reaction mechanisms. rsc.org For complex multi-step syntheses involving this building block, such an approach can identify rate-limiting steps and transient intermediates, providing crucial insights for process optimization. rsc.org This synergy between experimental kinetics and computational analysis can accelerate the generation of initial chemical structures for modeling, reducing computational cost, especially for larger molecules derived from this scaffold. rsc.org

Elucidation of Complex Allosteric and Orthosteric Molecular Interaction Mechanisms

While this compound is a synthetic building block, it serves as a key fragment for constructing larger, biologically active molecules. A significant future direction lies in using this scaffold to design ligands and then elucidating their complex interactions with biological targets like proteins and enzymes.

Orthosteric vs. Allosteric Modulation: Orthosteric drugs bind to the primary, active site of a protein, directly competing with the natural substrate. nih.gov In contrast, allosteric modulators bind to a secondary, distinct site, inducing a conformational change that alters the protein's activity. nih.gov Allosteric drugs are of great interest because they can offer higher target specificity, leading to fewer side effects. nih.gov

Designing Novel Ligands: The substituents on the this compound ring are crucial for guiding molecular recognition. The fluorine and iodine atoms can participate in specific non-covalent interactions, such as halogen bonding, within a protein's binding pocket. Future research will focus on incorporating this scaffold into larger molecules designed to probe these interactions.

Detailed Binding Studies: Once novel ligands are synthesized, advanced biophysical techniques (e.g., X-ray crystallography, NMR spectroscopy) and computational docking studies will be essential to elucidate their binding modes. The goal is to understand precisely how these molecules interact with their targets at an atomic level, distinguishing between orthosteric and allosteric mechanisms and quantifying the affinities and cooperativities of these interactions. nih.gov This knowledge is critical for the rational design of next-generation therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Fluoro-2-iodo-N-methylaniline, and how do halogen substituents influence reactivity?

- Methodology :

- Step 1 : Start with fluorinated aniline derivatives (e.g., 4-fluoroaniline) and introduce iodine via electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media.

- Step 2 : Methylate the amine group using methyl iodide (CH₃I) under basic conditions (e.g., K₂CO₃ in DMF) .

- Key Considerations :

- Halogen positioning (ortho/para) directs regioselectivity in subsequent reactions. The iodine atom enables cross-coupling (e.g., Suzuki, Sonogashira) due to its polarizability, while fluorine stabilizes intermediates via electron-withdrawing effects .

- Data :

| Reaction Step | Yield (%) | Conditions |

|---|---|---|

| Iodination | 65–75 | ICl, H₂SO₄, 0°C |

| N-Methylation | 80–90 | CH₃I, K₂CO₃, DMF, 60°C |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : NMR confirms fluorine position (δ ~ -120 ppm for aromatic F), while NMR identifies methyl groups (δ ~ 2.8 ppm for N-CH₃) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₇H₆FIN₂: calc. 280.95, observed 280.94) .

- X-Ray Crystallography : Resolves iodine/fluorine spatial arrangement in the crystal lattice (e.g., bond angles ~ 120° for aromatic rings) .

Advanced Research Questions

Q. How can cross-coupling reactions of this compound be optimized for diverse molecular architectures?

- Methodology :

- Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings with aryl boronic acids. Adjust ligands (e.g., XPhos) to enhance steric tolerance .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve iodine activation. Additives like Cs₂CO₃ stabilize Pd intermediates .

- Case Study : Coupling with 4-methoxyphenylboronic acid yielded 85% product under Pd(OAc)₂/XPhos in THF at 80°C .

Q. What strategies mitigate stability issues of this compound under varying pH and temperature?

- Methodology :

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hrs). HPLC monitors decomposition (e.g., <5% degradation at pH 7) .

- Thermal Analysis : TGA/DSC reveals decomposition onset at ~180°C. Store at 2–8°C in amber vials to prevent photolytic deiodination .

Q. How do researchers reconcile contradictory biological activity data for halogenated aniline derivatives?

- Methodology :

- Assay Validation : Compare cytotoxicity (e.g., IC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., dehalogenated analogs) that may skew activity .

- Structural Analogues : Test methyl/cyclopropyl derivatives to isolate fluorine/iodine contributions to bioactivity .

Data-Driven Research Applications

Q. What role does this compound play in medicinal chemistry as a pharmacophore?

- Case Study :

- Kinase Inhibition : The iodine atom acts as a hydrogen bond acceptor in ATP-binding pockets (e.g., EGFR kinase inhibition at IC₅₀ = 1.2 µM) .

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, enhancing half-life in hepatic microsomal assays (t₁/₂ = 45 mins vs. 12 mins for non-fluorinated analogs) .

Contradiction Analysis

Q. Why do computational predictions of this compound’s reactivity sometimes conflict with experimental results?

- Resolution :

- DFT Limitations : Van der Waals radii of iodine are underestimated in gas-phase calculations. Include solvent models (e.g., PCM) to improve accuracy .

- Steric Effects : Methyl groups alter transition-state geometries unaccounted for in simplified models .

Tables of Key Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆FIN | |

| Molecular Weight | 280.95 g/mol | |

| Melting Point | 98–102°C | |

| LogP (Octanol-Water) | 2.8 | |

| NMR | δ -118 to -122 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.